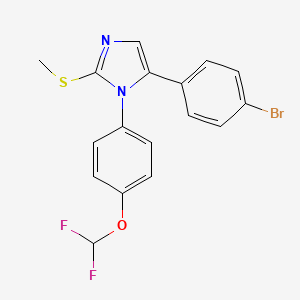

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole

Description

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF2N2OS/c1-24-17-21-10-15(11-2-4-12(18)5-3-11)22(17)13-6-8-14(9-7-13)23-16(19)20/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMIGZZOMIQCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the bromophenyl group: This step usually involves a bromination reaction using bromine or a brominating agent.

Incorporation of the difluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction where a difluoromethoxy group is introduced.

Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties . For instance, a study published in Molecules demonstrated that derivatives of imidazole, including this compound, exhibited potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The compound showed a selectivity index indicating that it is significantly more toxic to tumor cells compared to normal cells .

Case Study: Antiproliferative Effects

| Cell Line | IC50 (µM) | Control Drug | IC50 Control (µM) |

|---|---|---|---|

| A549 | 18.53 | 5-Fluorouracil | 20 |

| HeLa | 4.07 | Methotrexate | 15 |

| SGC-7901 | 2.96 | Methotrexate | 15 |

The data indicates that the compound's IC50 values are comparable or superior to traditional chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer treatment .

Structure-Activity Relationship (SAR)

The efficacy of imidazole derivatives is often linked to their structural features. Modifications in substituents can dramatically influence their biological activity. For example, the presence of bromine and difluoromethoxy groups enhances lipophilicity and bioavailability, which are critical for cellular uptake and activity against tumor cells .

Other Biological Activities

Beyond its antitumor properties, this compound may also exhibit other pharmacological activities:

- Antimicrobial Activity : Imidazole derivatives have been studied for their potential antibacterial and antifungal properties, although specific data on this compound is limited.

- Anti-inflammatory Properties : Some studies suggest that imidazole compounds can modulate inflammatory pathways, though further investigation is necessary to confirm these effects for this specific derivative.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in other structural aspects.

4-bromophenyl 4-nitrobenzoate: Another compound with a bromophenyl group, but with a nitro group instead of a difluoromethoxy group.

Uniqueness

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is unique due to the combination of bromine, fluorine, and sulfur atoms within its structure

Biological Activity

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article reviews the biological activity of the compound, synthesizing findings from various studies.

- Molecular Formula : C21H16BrF2N5O2S2

- Molecular Weight : 552.4 g/mol

- CAS Number : 1226446-00-9

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways associated with cancer proliferation and neurodegenerative processes. Notably, it has been identified as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 can potentially reduce amyloid-beta levels, thereby providing a therapeutic avenue for Alzheimer's treatment .

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including compounds similar to this compound. For instance, a related imidazole derivative demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound showed a selectivity index indicating that it was significantly more toxic to cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5f | A549 | 18.53 | 23–46 |

| 5f | SGC-7901 | 15.00 | 30 |

| 5f | HeLa | 12.00 | 25 |

| Control (5-FU) | A549 | 20.00 | - |

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels, leading to enhanced cell death in tumor cells .

Figure 1: Apoptosis Induction Mechanism

- Bax/Bcl-2 Ratio : The increase in Bax and decrease in Bcl-2 leads to activation of downstream caspases, further promoting apoptosis.

Neuroprotective Effects

In addition to its antitumor properties, the compound's role in neuroprotection has been explored. By inhibiting BACE1, it may help mitigate neurodegenerative processes associated with Alzheimer’s disease. Research indicates that compounds targeting this pathway can reduce neuroinflammation and improve cognitive function in animal models .

Case Studies and Clinical Relevance

While detailed clinical data specific to this compound is limited, studies on related imidazole derivatives have provided insights into their therapeutic potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.